molecular formula C15H13N3O5S B2607892 N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 1170205-24-9

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2607892
CAS No.: 1170205-24-9
M. Wt: 347.35
InChI Key: HPYMJLQUZPKNIJ-UHFFFAOYSA-N
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Description

“N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a complex organic compound. It contains several functional groups, including a furan ring, a carboxamide group, a benzyl group, and an oxadiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “N-(4-bromophenyl)furan-2-carboxamide” have been synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of Et3N . Another method involves the use of acyl chlorides and heterocyclic amine derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as FT-IR, FT-Raman, UV–Vis, and NMR spectroscopic techniques .

Scientific Research Applications

Antimicrobial Activities

The synthesis and analysis of various N-substituted derivatives of similar compounds have shown notable antimicrobial properties. For example, a study on the antibacterial activity of N-substituted derivatives against both Gram-negative and Gram-positive bacteria demonstrated moderate to significant efficacy. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains (H. Khalid et al., 2016).

Cardiac Electrophysiological Activity

Compounds containing similar structural features have been evaluated for their cardiac electrophysiological activity, showing promise as selective class III agents for treating cardiac arrhythmias. This includes findings from in vitro and in vivo models demonstrating the potential for novel therapeutic approaches to cardiovascular diseases (T. K. Morgan et al., 1990).

Chelating Properties and Metal Complexation

Research into the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules revealed their potential in coordinating with metals. These findings could be significant for developing new materials or catalysts with specific chemical or physical properties (Govindkumar R. Varde et al., 2017).

Anti-Plasmodial Activities

Studies on the N-acylated derivatives of certain compounds for their activity against Plasmodium falciparum suggest applications in the development of anti-malarial drugs. The structure-activity relationships explored in these studies highlight the critical role of specific substituents in enhancing biological activity (Theresa Hermann et al., 2021).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on phenoxazine and furan carboxamide structures for detecting ions like Cd2+ and CN− demonstrates the versatility of these compounds in analytical chemistry, environmental monitoring, and potentially in biomedical diagnostics (P. Ravichandiran et al., 2020).

Mechanism of Action

The mechanism of action is typically dependent on the intended use of the compound. For example, many indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. The synthesis of similar compounds has been of interest due to their wide range of biological and medicinal activities .

Properties

IUPAC Name

N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-24(20,21)11-6-4-10(5-7-11)9-13-17-18-15(23-13)16-14(19)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYMJLQUZPKNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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